4-[Hydroxy(phenyl)methyl]hex-4-en-3-one
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Overview
Description
4-[Hydroxy(phenyl)methyl]hex-4-en-3-one is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.265 g/mol This compound is characterized by the presence of a hydroxy group attached to a phenyl ring and a hex-4-en-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde with hex-4-en-3-one in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol or hexanol.
Substitution: Formation of bromobenzene or nitrobenzene derivatives.
Scientific Research Applications
4-[Hydroxy(phenyl)methyl]hex-4-en-3-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.
Comparison with Similar Compounds
- 4-[Hydroxy(phenyl)methyl]non-4-en-3-one
- 4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one
- 1-dimethylamino-4-methyl-hex-4-en-3-one
Comparison: 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one is unique due to its specific structural features, such as the hydroxy group attached to the phenyl ring and the hex-4-en-3-one backbone.
Properties
CAS No. |
918138-98-4 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-[hydroxy(phenyl)methyl]hex-4-en-3-one |
InChI |
InChI=1S/C13H16O2/c1-3-11(12(14)4-2)13(15)10-8-6-5-7-9-10/h3,5-9,13,15H,4H2,1-2H3 |
InChI Key |
HJNILCNFJLVSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=CC)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
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